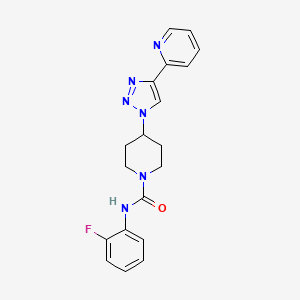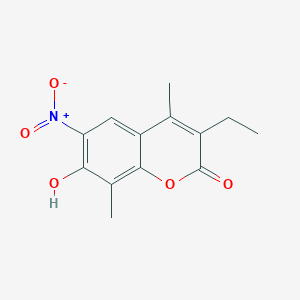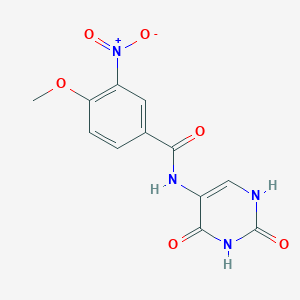![molecular formula C16H16N2O3 B3912556 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate](/img/structure/B3912556.png)
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate
Descripción general
Descripción
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate is an organic compound that features a unique structure combining an aromatic amine and a phenoxyacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate typically involves the condensation of 3-methylbenzaldehyde with an appropriate amine, followed by esterification with phenoxyacetic acid. The reaction conditions often include:
Condensation Reaction: This step involves the reaction of 3-methylbenzaldehyde with an amine in the presence of a catalyst such as acetic acid or hydrochloric acid.
Esterification: The resulting intermediate is then esterified with phenoxyacetic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate exerts its effects involves interactions with specific molecular targets. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Aminoazole-Based Compounds: Nitrogen-containing heterocycles with diverse chemical properties.
Piperidine Derivatives: Six-membered heterocycles with significant medicinal applications.
Uniqueness
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate is unique due to its specific combination of an aromatic amine and a phenoxyacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-6-5-7-13(10-12)16(17)18-21-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUXELGPCJBWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3912478.png)

![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B3912495.png)
![2-[1-(3-benzyl-1H-1,2,4-triazol-5-yl)propyl]isoindolin-1-one](/img/structure/B3912504.png)
![N'-{[(4-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3912505.png)
![3,4-dimethoxy-N'-[(phenoxyacetyl)oxy]benzenecarboximidamide](/img/structure/B3912510.png)



![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenoxyacetate](/img/structure/B3912549.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B3912560.png)
![(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE](/img/structure/B3912567.png)


